molecular formula C19H24BrNO5 B13882591 (9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide CAS No. 2019-59-2

(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide

Cat. No.: B13882591
CAS No.: 2019-59-2
M. Wt: 426.3 g/mol
InChI Key: OBUFDYBDRQYWCZ-UHFFFAOYSA-N
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Description

(9-Methyl-3-oxa-9-azatricyclo[33102,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-Methyl-3-oxa-9-azatricyclo[33102,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide is unique due to its tricyclic structure and specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2019-59-2

Molecular Formula

C19H24BrNO5

Molecular Weight

426.3 g/mol

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H

InChI Key

OBUFDYBDRQYWCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br

Origin of Product

United States

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